![molecular formula C13H15N5OS B2712512 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 496033-20-6](/img/structure/B2712512.png)

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

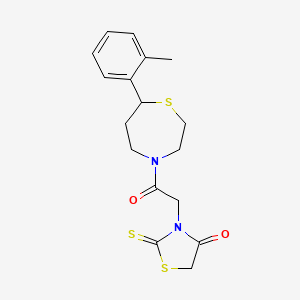

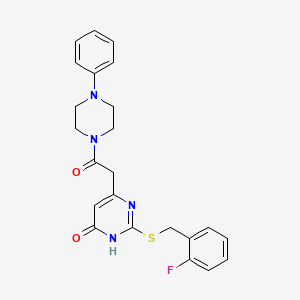

The compound contains a 4-amino-4H-1,2,4-triazole moiety . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The compound also contains a tetrahydroquinoline moiety, which is a common structure in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of both the 4-amino-4H-1,2,4-triazole and the tetrahydroquinoline moieties. The 4-amino-4H-1,2,4-triazole moiety contains three nitrogen atoms and two carbon atoms . The tetrahydroquinoline moiety is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research efforts have been directed towards the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro antituberculosis activity. These compounds were synthesized using the Friedlander annulation process, exhibiting no toxic effects against mouse fibroblast cell lines, indicating their potential as therapeutic agents against Mycobacterium tuberculosis with minimal cytotoxicity (Selvam Chitra et al., 2011).

Green Synthesis Approaches

A green protocol for synthesizing bisquinolines by double Friedlander reaction in water has been developed. This approach emphasizes eco-friendly synthesis methods, resulting in bis(2-aryl-4-arylquinolin-3-yl)sulfanes and disulfanes with notable yields, highlighting the importance of sustainable practices in chemical synthesis (Nidhin Paul et al., 2011).

Catalytic Applications and Chemical Analysis

The use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases innovative applications in catalysis, promoting efficiency and sustainability in chemical reactions (K. Niknam et al., 2011).

Antimicrobial and Antipyretic Activities

Novel triazoloquinazolines containing benzenesulfonamide moieties have been synthesized, displaying significant antipyretic and anti-inflammatory activities. This research underlines the compound's potential for developing new therapeutic agents with dual functionalities (Mostafa M Ghorab et al., 2010).

Conformational Analysis and Structural Elucidation

Studies on tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines have advanced the understanding of conformational behaviors in these compounds, contributing to the broader knowledge of chemical structure and reactivity. These insights are crucial for designing molecules with desired biological activities (Ildikó Schuster et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c14-18-9-15-16-13(18)20-8-12(19)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,9H,3,5,7-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSHUXXPTXJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=CN3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)

![N-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2712431.png)

![(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2712444.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)